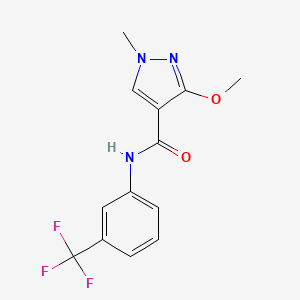
3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazole derivative and is used in various fields of research, including pharmaceuticals, agricultural chemistry, and material science. In
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound, with its complex structure, may serve as a pharmacophore in drug development due to the presence of the pyrazole ring, which is known for its therapeutic potential. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable addition to medicinal compounds .
Antiviral Activity
Compounds with similar structures have been reported to exhibit antiviral properties. For instance, indole derivatives, which share some structural similarities with our compound of interest, have shown inhibitory activity against influenza A and other viruses . This suggests potential research avenues for our compound in antiviral drug development.
Anticancer Properties
The trifluoromethyl group is a common feature in many anticancer agents due to its ability to modulate biological activity. Research into similar compounds has demonstrated potential in developing treatments targeting various cancer types .
Organic Synthesis
The compound could be used as a building block in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. The trifluoromethyl group can act as a directing group, influencing the reactivity and selectivity of the coupling process .
Neurological Research
The compound may have applications in neurological research, particularly in studying neurotransmitter receptor interactions. The trifluoromethyl group is found in certain neurotransmitter receptor antagonists, which are crucial in understanding and treating neurological disorders .
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPDRFLXNUSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

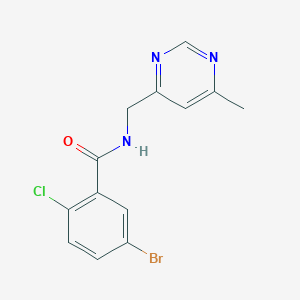
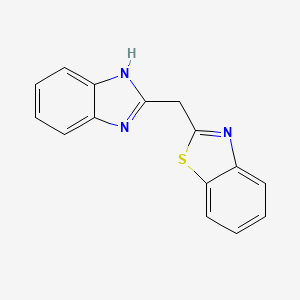
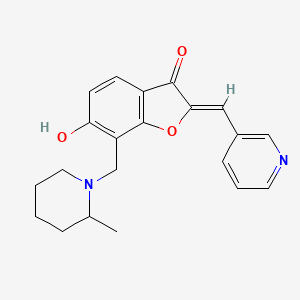
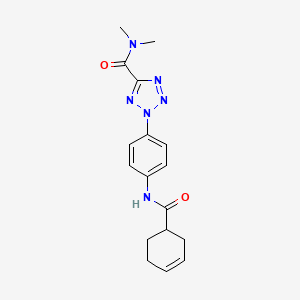
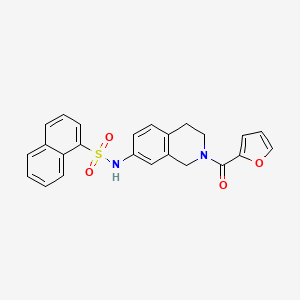
![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)
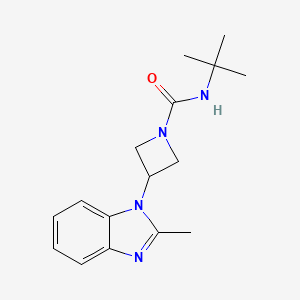
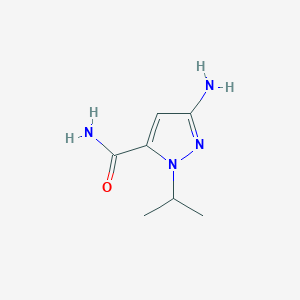
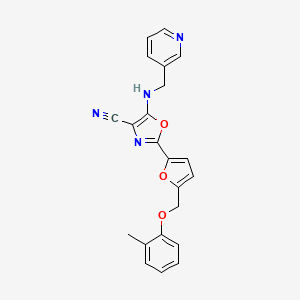
![7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779733.png)